molecular formula C23H33NaO5 B15286734 sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate

sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate

Cat. No.: B15286734
M. Wt: 412.5 g/mol
InChI Key: IQKAWAUTOKVMLE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the sodium salt .

Industrial Production Methods

Industrial production of Treprostinil Sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Treprostinil Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Treprostinil Sodium with altered functional groups, which can be used for further chemical modifications .

Scientific Research Applications

Treprostinil Sodium has a wide range of applications in scientific research:

Mechanism of Action

Treprostinil Sodium exerts its effects by binding to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, causing vasodilation and reduced blood pressure in the pulmonary arteries .

Comparison with Similar Compounds

Similar Compounds

    Epoprostenol: Another prostacyclin analogue used in the treatment of PAH.

    Iloprost: A synthetic analogue with similar vasodilatory properties.

    Beraprost: An orally active prostacyclin analogue.

Uniqueness

Treprostinil Sodium is unique due to its stability and longer half-life compared to other prostacyclin analogues. This makes it a preferred choice for long-term management of PAH .

Properties

IUPAC Name

sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKAWAUTOKVMLE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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